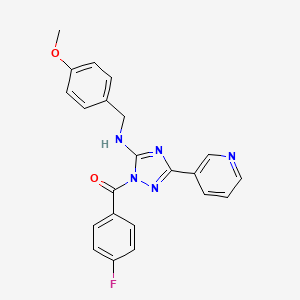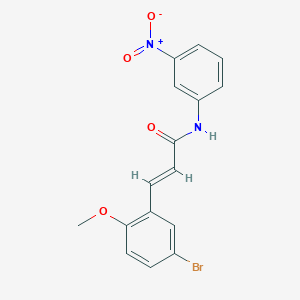
1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, commonly known as ABT-199, is a small molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. ABT-199 has shown promising results in preclinical and clinical studies, and it is currently being investigated as a potential treatment for various types of cancer.
Mécanisme D'action
ABT-199 binds to the hydrophobic groove of 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, thereby inhibiting its anti-apoptotic function. 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein plays a crucial role in promoting the survival of cancer cells by preventing apoptosis. By inhibiting 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, ABT-199 induces apoptosis in cancer cells, leading to their death. ABT-199 has been shown to be selective for 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, and it does not inhibit other anti-apoptotic proteins such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
ABT-199 has been shown to induce apoptosis in cancer cells that overexpress 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein. This leads to the death of cancer cells, thereby inhibiting tumor growth. ABT-199 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. In addition, ABT-199 has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-199 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and efficacy in preclinical and clinical studies. However, ABT-199 also has some limitations for lab experiments. It is a highly potent inhibitor that requires careful handling and storage. It is also expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on ABT-199. One area of research is to investigate its use in combination with other therapeutic agents for cancer treatment. ABT-199 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and it may enhance their efficacy when used in combination. Another area of research is to investigate its use in other types of cancer, such as solid tumors. ABT-199 has shown promising results in hematological malignancies, and it may have potential for use in other types of cancer. Finally, there is a need for further research on the mechanism of action of ABT-199, which may lead to the development of more potent and selective inhibitors of 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein.
Méthodes De Synthèse
ABT-199 can be synthesized using a multi-step synthetic route. The first step involves the formation of a piperidine ring by reacting 4-chloro-1-butanol with 3-methyl-2-butanone in the presence of sodium hydride. The resulting compound is then reacted with 3-methylbenzylamine to form the intermediate product. The final step involves the coupling of the intermediate product with 4-cyano-3-trifluoromethylphenylboronic acid in the presence of palladium catalyst to yield ABT-199.
Applications De Recherche Scientifique
ABT-199 has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), multiple myeloma, and non-Hodgkin's lymphoma. Preclinical studies have shown that ABT-199 selectively targets cancer cells that overexpress 1-(3-methylbenzyl)-N-(3-methylbutyl)-4-piperidinecarboxamide protein, while sparing normal cells. Clinical trials have demonstrated the efficacy of ABT-199 in inducing complete responses in patients with relapsed or refractory CLL.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-15(2)7-10-20-19(22)18-8-11-21(12-9-18)14-17-6-4-5-16(3)13-17/h4-6,13,15,18H,7-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIJJFSVQGEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)

![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)

![N-(2-furylmethyl)-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5113631.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B5113645.png)
![2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
![1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5113657.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)